N-(2-Aminoethyl)piperidine

Overview

Description

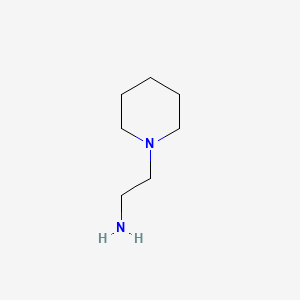

N-(2-Aminoethyl)piperidine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

The most well-documented method for synthesizing structurally analogous piperidine derivatives involves catalytic hydrogenation of nitrile precursors. For instance, 2-aminomethylpiperidine —a positional isomer of N-(2-aminoethyl)piperidine—is produced via a two-step hydrogenation process using 2-cyanopyridine as the starting material.

Reaction Mechanism and Catalysts

The hydrogenation of 2-cyanopyridine proceeds in the presence of cobalt-based catalysts (e.g., 44–47% Co supported on kieselguhr) under elevated pressures (3.0–25 MPa) and temperatures (50–180°C). The reaction occurs in two stages:

- Primary hydrogenation : Conversion of 2-cyanopyridine to 2-aminomethylpyridine.

- Secondary hydrogenation : Further reduction of 2-aminomethylpyridine to 2-aminomethylpiperidine.

The cobalt catalyst’s composition critically influences selectivity. Catalysts with 40–60% cobalt by weight maximize piperidine formation, achieving yields up to 61.6% under optimized conditions.

Table 1: Hydrogenation Performance Under Varied Conditions

| Condition | Pressure (MPa) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Primary Hydrogenation | 3.0 | 120 | 76.8 | 76.8 |

| Secondary Hydrogenation | 10 | 140 | 61.6 | 61.6 |

| Ammonia-Free Reaction | 25 | 180 | 57.0 | 57.0 |

Role of Ammonia and Solvents

Ammonia ($$ \text{NH}_3 $$) acts as a co-catalyst by stabilizing intermediates and preventing side reactions such as the formation of $$\alpha$$-bispicolylamine. Solvents like toluene enhance reaction efficiency by dissolving the nitrile precursor and facilitating hydrogen diffusion. Post-reaction work-up involves filtration to remove the catalyst, followed by fractional distillation to isolate the product.

Thermodynamic Considerations in Amine Synthesis

While direct thermodynamic data for this compound is limited, studies on similar amines reveal critical insights. For example, the dissociation constants ($$ \text{p}Ka $$) of N-(2-aminoethyl)-1,3-propanediamine—a structurally related polyamine—were measured potentiometrically, showing $$ \text{p}K1 = 6.38 $$ and $$ \text{p}K_2 = 9.89 $$ at 30°C. These values highlight the compound’s pH-dependent reactivity , which influences protonation states during synthesis.

Van’t Hoff Analysis for Reaction Optimization

The van’t Hoff equation ($$ \ln K = -\frac{\Delta H^\circ}{R} \cdot \frac{1}{T} + \frac{\Delta S^\circ}{R} $$) enables estimation of enthalpy ($$ \Delta H^\circ $$) and entropy ($$ \Delta S^\circ $$) changes during amine formation. For this compound, optimizing these parameters could enhance yields by adjusting reaction temperatures (e.g., 298.15–313.15 K) and pressures.

Chemical Reactions Analysis

Piperidine-Catalyzed Knoevenagel Condensation

N-(2-Aminoethyl)piperidine facilitates the Knoevenagel reaction between acetylacetone and benzaldehyde via:

-

Iminium ion formation (13.7 kcal/mol⁻¹ barrier).

-

Enolate nucleophilic attack (TS2, 20.6 kcal/mol⁻¹ barrier).

-

Piperidine elimination (TS3, 21.6 kcal/mol⁻¹ barrier), which is more favorable than hydroxide elimination (23.4 kcal/mol⁻¹) .

| Step | Energy Barrier (kcal/mol⁻¹) | Key Intermediate |

|---|---|---|

| Iminium formation | 13.7 | Carbinolamine intermediate |

| Enolate attack | 20.6 | TS2 transition state |

| Piperidine elimination | 21.6 | Zwitterionic MS2z |

[1+1] Annulation via Reductive Amination

Hydrogen borrowing enables stereoselective piperidine synthesis through:

-

Intermolecular hydroxyamine formation.

-

Intramolecular imine reduction (up to 90% trans selectivity) .

Catalytic Roles in Transition Metal Chemistry

The compound modifies vinylbenzyl chloride/divinylbenzene beads to create trans-bis[1-(2-aminoethyl)piperidine]dinitronickel complexes, used in linkage isomer studies .

Key Observations

Scientific Research Applications

Pharmaceutical Development

N-(2-Aminoethyl)piperidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Multitarget Kinase Inhibitors

A study identified derivatives of this compound that act as inhibitors for multiple kinases such as VEGFR-2, ERK-2, and Abl-1. One compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potential for effective cancer treatment through multitarget strategies .

Polymer Chemistry

In polymer chemistry, this compound is utilized to enhance the properties of specialty polymers. Its incorporation can improve flexibility and strength, making it valuable in industries such as automotive and construction.

Data Table: Properties of Polymers Modified with this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Flexibility | Low | High |

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 220 |

Catalysis

This compound is employed as a ligand in various catalytic processes, enhancing reaction efficiencies in organic synthesis.

Application Example

In catalytic reactions involving palladium complexes, the presence of this compound improved yields significantly due to its ability to stabilize reactive intermediates .

Biochemical Research

This compound is instrumental in biochemical research for studying receptor interactions and signaling pathways. Its role in understanding cellular mechanisms is vital for developing new therapeutic strategies.

Case Study: σ1 Receptor Ligands

Research has shown that derivatives of this compound exhibit significant affinity for the σ1 receptor, which is implicated in various neurological disorders. These ligands have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results comparable to established drugs like haloperidol .

Cosmetic Formulations

In cosmetics, this compound enhances moisture retention and skin penetration, making it beneficial for skincare products.

Application Example

Cosmetic formulations incorporating this compound have shown improved hydration levels in clinical trials compared to control formulations without it .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)piperidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others may function as receptor antagonists, blocking the binding of natural ligands and modulating signal transduction pathways.

Comparison with Similar Compounds

2-(Aminomethyl)piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a piperidine ring.

N-(2-Aminoethyl)morpholine: This compound features a morpholine ring, offering different chemical properties and reactivity.

Uniqueness: N-(2-Aminoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its versatility in various chemical reactions and its potential in pharmaceutical development make it a valuable compound in both research and industry.

Biological Activity

N-(2-Aminoethyl)piperidine (CAS 27578-60-5) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl side chain attached to the piperidine ring. This structural feature is crucial for its interaction with various biological targets, enhancing its pharmacological profile.

1. Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity through multiple mechanisms:

- Kinase Inhibition : A study highlighted the compound's ability to inhibit key kinases such as VEGFR-2, ERK-2, and Abl-1, which are involved in cancer cell proliferation and survival. The compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, inducing apoptosis through these pathways .

- Antineoplastic Activity : Another derivative showed potential antitumor effects linked to apoptosis activation, particularly through caspase-3 stimulation, suggesting a mechanism for inducing cancer cell death .

2. Neuroprotective Effects

This compound has been associated with neuroprotective properties:

- Neurotransmitter Uptake Inhibition : The compound has shown promise in inhibiting neurotransmitter uptake, which may be beneficial for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Antidyskinetic Activity : Predictive models suggest that certain derivatives could possess antidyskinetic effects, potentially providing therapeutic benefits in movement disorders .

3. Antimicrobial and Anti-inflammatory Activities

The compound also exhibits antimicrobial and anti-inflammatory properties:

- Inhibition of Aspulvinone Dimethylallyltransferase : This inhibition suggests potential use in treating infections or inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound interacts with various enzymes, including kinases and proteases, affecting cellular signaling pathways crucial for cancer progression and inflammation .

- Ion Channel Modulation : It has been shown to influence voltage-gated ion channels, which could lead to local anesthetic or antiarrhythmic effects .

Case Studies and Research Findings

Q & A

Q. Basic: How is N-(2-Aminoethyl)piperidine utilized in the synthesis of benzamide derivatives, and what reaction conditions optimize its incorporation?

This compound is commonly employed as a nucleophilic amine in multi-step syntheses. For example, it reacts with acid chlorides (e.g., benzoyl chloride derivatives) in the presence of a base like triethylamine (Et₃N) and solvents such as toluene/DMF at room temperature, achieving moderate to high yields (62–71%) . Optimized conditions include stoichiometric control of the amine to avoid side reactions and inert atmosphere to prevent oxidation. Reaction progress can be monitored via TLC or LC-MS.

Q. Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound and its complexes?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and protonation states.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, showing sharp decomposition above 300°C .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and mesophasic behavior in gels or coordination complexes .

For coordination complexes (e.g., with nickel), additional methods like X-ray crystallography and IR spectroscopy are critical for elucidating bonding modes .

Q. Advanced: How do the pKa values of this compound influence its reactivity in different pH environments?

This compound has two pKa values: 6.38 (protonation of the piperidine nitrogen) and 9.89 (protonation of the primary amine) . These values dictate its reactivity:

- Below pH 6.38 : The piperidine nitrogen is protonated, reducing nucleophilicity.

- pH 6.38–9.89 : The primary amine remains deprotonated, favoring reactions like Schiff base formation or coordination with metal ions.

- Above pH 9.89 : Both amines are deprotonated, enhancing nucleophilic attack but risking side reactions. Buffered conditions or pH-controlled setups are essential for selective reactivity.

Q. Advanced: What methodologies are employed to resolve discrepancies in thermal decomposition data of this compound-based compounds?

Discrepancies in TGA/DSC data (e.g., decomposition onset temperatures) can arise from sample purity, heating rates, or atmospheric conditions. To address this:

- Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ or Ar) .

- Comparative Analysis : Cross-reference with literature data on analogous compounds (e.g., N-(2-aminoethyl)-oleamide gels) to identify outliers .

- Complementary Techniques : Pair TGA with evolved gas analysis (EGA) or FTIR to identify decomposition byproducts .

Q. Basic: What are the primary considerations for handling this compound in coordination chemistry applications?

- Solvent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis of metal precursors.

- Stoichiometry Control : Avoid excess amine to prevent ligand saturation and ensure defined coordination geometries.

- Air Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to stabilize metal complexes .

- Characterization : Employ single-crystal X-ray diffraction to confirm binding modes and oxidation states .

Q. Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Model protonation states (based on pKa values) to study pH-dependent binding to enzymes or receptors .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug design .

- Docking Studies : Map amine and piperidine groups to active sites (e.g., sigma receptors) to optimize affinity . Experimental validation via isothermal titration calorimetry (ITC) or SPR is recommended.

Properties

IUPAC Name |

2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNRGSHEMCMUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181977 | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27578-60-5 | |

| Record name | 1-Piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.